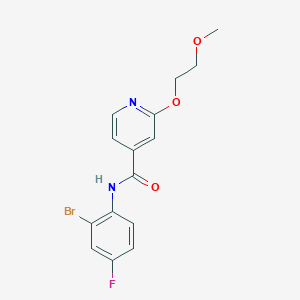
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as BFI-226, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
科学研究应用
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have potential applications in cancer research. Studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells (Mazumder et al., 2013). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells (Saha et al., 2017). Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis (Saha et al., 2017).
作用机制
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide exerts its anticancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival (Mazumder et al., 2013). This compound has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and inflammation (Saha et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent (Mazumder et al., 2013). In addition, this compound has been found to inhibit the growth of cancer cells that are resistant to conventional chemotherapy drugs (Saha et al., 2017). These findings suggest that this compound may have a unique mechanism of action that could be useful in the development of new cancer therapies.
实验室实验的优点和局限性
One advantage of N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. However, one limitation of this compound is its solubility in water, which can make it difficult to administer in vivo (Mazumder et al., 2013).
未来方向
Future research on N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide could focus on its potential as a combination therapy with other anticancer agents. In addition, further studies could investigate the effects of this compound on cancer stem cells, which are thought to play a role in cancer recurrence and resistance to therapy. Furthermore, research could explore the use of this compound in other diseases, such as inflammatory disorders, where NF-κB is involved in the pathogenesis (Saha et al., 2017).
Conclusion
This compound is a promising chemical compound with potential applications in cancer research. Its ability to inhibit the growth, migration, and invasion of cancer cells, as well as its selectivity for cancer cells, make it a unique and valuable candidate for further study. Future research on this compound could lead to the development of new and effective cancer therapies.
合成方法
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-fluoroaniline with isonicotinoyl chloride, followed by the addition of 2-(2-methoxyethoxy)ethylamine. The resulting product is then purified through column chromatography to obtain this compound in its pure form (Mazumder et al., 2013).
属性
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3/c1-21-6-7-22-14-8-10(4-5-18-14)15(20)19-13-3-2-11(17)9-12(13)16/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZZGZLOWXONAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

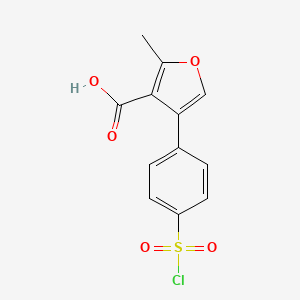
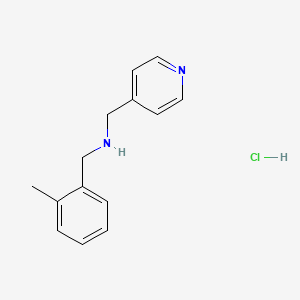

![1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2620364.png)
![(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride](/img/structure/B2620365.png)
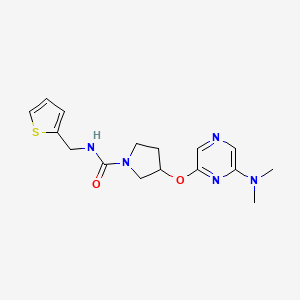

![N-[2-[[4-(Difluoromethyl)cyclohexyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2620371.png)
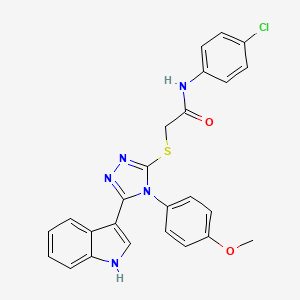
![2-[Bis(prop-2-enyl)amino]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2620374.png)
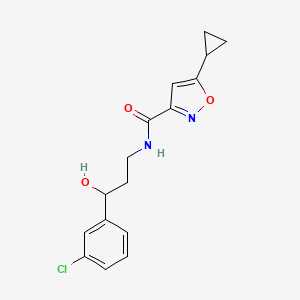
![3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2620379.png)
![2-Chloro-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]acetamide](/img/structure/B2620380.png)
amino}methyl)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2620382.png)